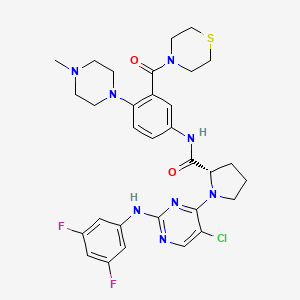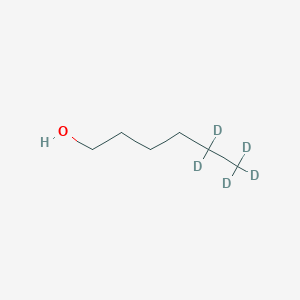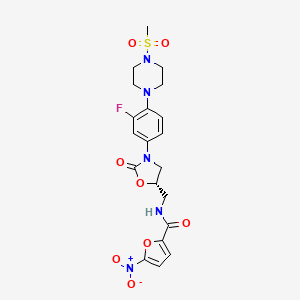
S (+) Tolperisone-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S (+) Tolperisone-d10: is a stable isotopic labeled form of S (+) Tolperisone. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S (+) Tolperisone-d10 involves the incorporation of deuterium into the molecular structure of S (+) Tolperisone. The process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S (+) Tolperisone-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: S (+) Tolperisone-d10 is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics. Its deuterated form allows for precise tracking in nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its stable isotopic labeling helps in tracing the compound’s behavior in biological systems .
Medicine: The compound is investigated for its potential therapeutic effects, particularly in muscle relaxation and pain management. Its deuterated form provides insights into its pharmacokinetics and metabolism .
Industry: this compound is used in the development of new drugs and formulations. Its stable isotopic labeling aids in the accurate quantification and analysis of pharmaceutical compounds .
Wirkmechanismus
S (+) Tolperisone-d10 exerts its effects by blocking voltage-gated sodium and calcium channels. This action leads to the inhibition of nerve impulses, resulting in muscle relaxation and pain relief. The compound’s high affinity for nervous system tissues, including the brain stem, spinal cord, and peripheral nerves, contributes to its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Tolperisone: The non-deuterated form of S (+) Tolperisone.
Eperisone: Another muscle relaxant with a similar mechanism of action.
Tizanidine: A muscle relaxant used for spasticity management
Uniqueness: S (+) Tolperisone-d10’s uniqueness lies in its deuterated form, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in various analytical techniques .
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
255.42 g/mol |
IUPAC-Name |
(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2 |
InChI-Schlüssel |
FSKFPVLPFLJRQB-WDRUOUDTSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
